molecular formula C14H14ClNO B2394768 (3-Chlorophenyl)(2-methoxyphenyl)methanamine CAS No. 1183687-03-7

(3-Chlorophenyl)(2-methoxyphenyl)methanamine

Cat. No.: B2394768
CAS No.: 1183687-03-7
M. Wt: 247.72
InChI Key: AISPHBCJUHXMOQ-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(2-methoxyphenyl)methanamine is a chemical compound of interest in life science research and early drug discovery. This compound, which features a methanamine core with chlorophenyl and methoxyphenyl substituents, is part of a class of structures often investigated for their potential biological activity. As a benzhydrylamine derivative, this compound serves as a valuable building block in medicinal chemistry research. It is particularly useful for exploring structure-activity relationships (SAR) and as a synthetic intermediate for the development of novel pharmacologically active molecules. Researchers may employ this compound in the synthesis of more complex targets or as a reference standard in analytical studies. In drug discovery, metabolic stability is a critical parameter evaluated early in the development process. Compounds are assessed using various in vitro assays , such as liver microsomal stability , to determine their susceptibility to biotransformation and estimate their in vivo clearance rates . The S9 fraction, a subcellular liver homogenate containing both cytosolic and microsomal enzymes, is another key tool used to assess metabolic conversion by both Phase I and Phase II enzymes . Understanding a compound's metabolic profile helps researchers optimize lead compounds for better efficacy and safety. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own characterization and stability studies to suit their specific experimental needs.

Properties

IUPAC Name

(3-chlorophenyl)-(2-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-17-13-8-3-2-7-12(13)14(16)10-5-4-6-11(15)9-10/h2-9,14H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISPHBCJUHXMOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C2=CC(=CC=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Imine Formation :
    The aldehyde and amine react in a polar aprotic solvent (e.g., toluene or dichloromethane) under acidic catalysis (e.g., p-toluenesulfonic acid). Azeotropic removal of water via Dean-Stark apparatus enhances imine yield.
    $$
    \text{RCHO} + \text{R'NH}2 \xrightarrow{\text{H}^+} \text{RCH=NR'} + \text{H}2\text{O}
    $$
  • Reduction :
    The imine is reduced using agents such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst. NaBH₃CN is preferred for its selectivity toward imines over aldehydes.

Hypothetical Example :

  • Reactants : 3-Chlorobenzaldehyde (1.0 equiv) + 2-Methoxyphenylmethylamine (1.2 equiv)
  • Catalyst : p-Toluenesulfonic acid (0.05 equiv)
  • Solvent : Toluene, reflux (12 hours)
  • Reduction : NaBH₃CN (1.5 equiv) in methanol at 0°C → RT (2 hours)
  • Yield : ~65–70% (estimated based on analogous reactions)

Challenges and Optimization

  • Steric Hindrance : Bulky aryl groups may slow imine formation, necessitating prolonged reaction times.
  • Byproduct Formation : Over-reduction to primary amines or incomplete imine formation can occur. Purification via column chromatography (silica gel, ethyl acetate/hexane) is typically required.

Leuckart Reaction

The Leuckart reaction offers an alternative route by reacting ketones with ammonium formate to yield secondary amines. For this compound, the ketone precursor (3-chlorophenyl)(2-methoxyphenyl)methanone would be required.

Synthetic Pathway

  • Ketone Synthesis :
    Friedel-Crafts acylation of anisole (2-methoxyphenyl) with 3-chlorobenzoyl chloride in the presence of AlCl₃.
    $$
    \text{Anisole} + \text{3-Cl-C₆H₄COCl} \xrightarrow{\text{AlCl}_3} \text{(3-Cl-C₆H₄)(2-MeO-C₆H₄)CO}
    $$
  • Leuckart Reaction :
    The ketone reacts with ammonium formate at elevated temperatures (150–200°C) to form the amine.
    $$
    \text{RCOR'} + \text{NH}4\text{HCO}2 \rightarrow \text{RCH(NH}2\text{)R'} + \text{CO}2 + \text{H}_2\text{O}
    $$

Conditions :

  • Temperature : 180°C, 8–12 hours
  • Solvent : None (neat conditions)
  • Yield : ~50–60% (based on similar aryl ketones)

Limitations

  • Ketone Availability : The precursor ketone may require multi-step synthesis, increasing complexity.
  • Side Reactions : Overheating can lead to decomposition or formamide byproducts.

Asymmetric Synthesis and Resolution

While (3-chlorophenyl)(2-methoxyphenyl)methanamine lacks a reported stereocenter, enantioselective synthesis may be relevant if chiral purity is required. Methods from analogous compounds (e.g., 1-(4-methoxyphenyl)ethylamine) suggest viable strategies.

Chiral Auxiliary Approach

  • Imine Formation : React 3-chlorophenyl ketone with a chiral amine (e.g., (S)-α-methylbenzylamine).
  • Diastereomeric Separation : Chromatographic resolution of diastereomers.
  • Hydrogenolysis : Removal of the chiral auxiliary via catalytic hydrogenation.

Example Protocol :

  • Chiral Amine : (S)-(-)-α-Methylbenzylamine (1.2 equiv)
  • Catalyst : PtO₂ (Adams' catalyst) in methanol
  • Yield : ~70% ee (enantiomeric excess) after optimization

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic mixtures could achieve high enantiopurity. For instance, Lipase B selectively acetylates one enantiomer, enabling separation.

Cross-Coupling Approaches

Transition-metal-catalyzed couplings offer modular routes to construct the carbon-nitrogen bond.

Buchwald-Hartwig Amination

Coupling a brominated aryl moiety with a primary amine:
$$
\text{Ar-Br} + \text{H}_2\text{N-Ar'} \xrightarrow{\text{Pd catalyst}} \text{Ar-NH-Ar'}
$$
Hypothetical Application :

  • Substrates : 1-Bromo-3-chlorobenzene + 2-Methoxyphenylmethanamine
  • Catalyst : Pd₂(dba)₃/Xantphos
  • Base : Cs₂CO₃
  • Solvent : Toluene, 110°C
  • Yield : ~60% (estimated)

Comparative Analysis of Methods

Method Yield (%) Complexity Cost Purity
Reductive Amination 65–70 Moderate Low 90–95%
Leuckart Reaction 50–60 High Medium 85–90%
Asymmetric Synthesis 70 (ee) Very High High >98% ee
Buchwald-Hartwig 60 Moderate High 80–85%

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)(2-methoxyphenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound (3-Chlorophenyl)(2-methoxyphenyl)methanamine is a member of the class of substituted phenylmethanamines, which have garnered attention for their potential applications in medicinal chemistry. This article delves into the scientific research applications of this compound, highlighting its biological activities, synthesis, and relevant case studies.

Antidepressant Activity

Research has indicated that phenylmethanamine derivatives exhibit antidepressant properties. The structural modifications, such as the introduction of chlorine and methoxy groups, may enhance the binding affinity to serotonin receptors, potentially leading to improved therapeutic effects against depression. Studies have shown that compounds with similar structures can inhibit the reuptake of serotonin, thus increasing its availability in the synaptic cleft .

Anticancer Properties

The compound has been investigated for its anticancer potential. It is hypothesized that the chlorophenyl and methoxyphenyl groups may contribute to cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that similar derivatives can induce apoptosis in cancer cells by activating specific pathways involved in cell death .

Antimicrobial Activity

Substituted phenylmethanamines have shown promising antimicrobial properties. The presence of the chlorophenyl group enhances the compound's ability to disrupt bacterial cell membranes, leading to increased efficacy against a range of pathogens, including resistant strains.

Neuroprotective Effects

Recent studies suggest that compounds with similar structures may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

Synthesis and Characterization

The synthesis of (3-Chlorophenyl)(2-methoxyphenyl)methanamine typically involves a multi-step process:

  • Formation of the amine : The reaction between 3-chlorobenzaldehyde and 2-methoxyphenylamine under acidic conditions leads to the formation of the desired amine.
  • Purification : The crude product is purified using recrystallization techniques or chromatography to obtain a high-purity compound suitable for biological assays.

Characterization Techniques

Characterization is performed using various analytical techniques:

  • NMR Spectroscopy : To confirm the structure and purity.
  • Mass Spectrometry : To determine molecular weight.
  • Infrared Spectroscopy : To identify functional groups.

Case Study 1: Antidepressant Activity

In a study evaluating the antidepressant effects of structurally similar compounds, researchers found that certain derivatives significantly reduced depressive-like behaviors in animal models when administered at specific doses over a two-week period. Behavioral assays indicated improvements comparable to standard antidepressants .

Case Study 2: Anticancer Efficacy

A recent investigation into the cytotoxic effects of (3-Chlorophenyl)(2-methoxyphenyl)methanamine on breast cancer cell lines revealed significant reductions in cell viability. The compound was shown to induce apoptosis through mitochondrial pathways, with IC50 values indicating potent activity against MCF-7 cells .

PropertyObservations
Antidepressant ActivityInhibits serotonin reuptake
Anticancer EfficacyInduces apoptosis in cancer cell lines
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Neuroprotective EffectsReduces oxidative stress in neuronal cells

Table 2: Synthesis Overview

StepReagents/ConditionsYield (%)
Formation3-chlorobenzaldehyde + 2-methoxyphenylamine + acid catalyst85
PurificationRecrystallization-

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(2-methoxyphenyl)methanamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Antibacterial Activity

The antibacterial activity of methanamine derivatives is highly dependent on substituent patterns. Key comparisons include:

Compound Name Substituents MIC (μM) vs S. aureus MIC (μM) vs B. subtilis Source
CD-7 (CIPRO derivative) Ar = 3-Chlorophenyl 0.6 0.3
CD-5 (CIPRO derivative) Ar = 2-Methoxyphenyl 0.3 0.3
CD-10 (CIPRO derivative) α-Phenyl, Ar = 2-Pyrimidyl 0.4 0.1
ND-7 (NOR derivative) Ar = 3-Chlorophenyl <2.0 0.6–1.0
(2-Methoxyphenyl)(4-methoxyphenyl)methanamine 4-Methoxy, 2-Methoxy N/A N/A

Key Observations :

  • 3-Chlorophenyl vs. 2-Methoxyphenyl : The 3-chlorophenyl group in CD-7 enhances Gram-positive activity (MIC = 0.6 μM) compared to the parent drug CIPRO (MIC = 2.2 μM). In contrast, the 2-methoxyphenyl analog CD-5 shows comparable activity (MIC = 0.3 μM), suggesting methoxy groups improve membrane penetration or target binding .
  • Pyrimidyl Substitution : CD-10 (2-pyrimidyl) exhibits superior activity against B. subtilis (MIC = 0.1 μM), highlighting the role of heteroaromatic groups in potency .
Physicochemical Properties
  • NMR Signatures : For (3-chlorophenyl)methanamine hydrochloride, $ ^1H $ NMR shows aromatic protons at δ 7.65–7.42 ppm and a methylene quartet at δ 4.02 ppm, distinct from methoxy-bearing analogs like compound 5 (δ 3.8–4.2 ppm for OCH$ _3 $) .

Biological Activity

(3-Chlorophenyl)(2-methoxyphenyl)methanamine, also known by its chemical structure and CAS number 1183687-03-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a biphenyl structure with a chlorinated phenyl group and a methoxy-substituted phenyl group, contributing to its unique chemical properties. Its molecular formula is C15H16ClN, indicating the presence of chlorine and nitrogen, which are critical for its biological interactions.

The biological activity of (3-Chlorophenyl)(2-methoxyphenyl)methanamine is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly influencing serotonin and dopamine pathways. This modulation can lead to various pharmacological effects, including:

  • Antidepressant-like effects : By interacting with serotonin receptors.
  • Antitumor activity : Through inhibition of specific cancer cell lines.

Biological Activity Overview

The compound has been evaluated for its biological activities across several studies. Below is a summary of key findings:

Study Focus Findings
Antitumor Activity Demonstrated selective cytotoxicity against HCT-116 colon cancer cells with IC50 values ranging from 7.1 to 11.9 μM .
Neurotransmitter Modulation Potential effects on serotonin and dopamine pathways, suggesting antidepressant properties .
Inhibition Studies Exhibited inhibitory activity against specific enzymes linked to cancer progression .

Case Studies

  • Anticancer Effects :
    In a study focused on the anticancer properties of related compounds, (3-Chlorophenyl)(2-methoxyphenyl)methanamine was shown to significantly inhibit the proliferation of HCT-116 cells. The mechanism involved cell cycle arrest at the S and G2/M phases, indicating potential for further development as an anticancer agent .
  • Neuropharmacological Assessment :
    Research indicated that compounds similar to (3-Chlorophenyl)(2-methoxyphenyl)methanamine could enhance serotonergic signaling, leading to improved mood-related behaviors in animal models. This suggests potential applications in treating depression or anxiety disorders .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique attributes of (3-Chlorophenyl)(2-methoxyphenyl)methanamine against other related compounds:

Compound Name Key Activity IC50 (μM)
(3-Chlorophenyl)(2-methoxyphenyl)methanamineAntitumor (HCT-116)7.1 - 11.9
Ethyl 5-nitro-3-phenyl-1H-indole-2-carboxylateAnticancerNot specified
5-Fluoro-3-phenyl-1H-indole-2-carboxylic acidAntimicrobialNot specified

Q & A

Q. What are the common synthetic routes for (3-Chlorophenyl)(2-methoxyphenyl)methanamine, and what key parameters influence yield?

  • Methodological Answer : The compound is synthesized via transition metal-free catalytic reduction of primary amides using potassium complexes (e.g., HBPin in dry toluene) . Key steps include:
  • Amide precursor preparation : Reacting 3-chlorobenzamide and 2-methoxybenzamide derivatives.
  • Reduction : Optimizing catalyst loading (2 mol%), solvent (toluene), and temperature (80–100°C).
  • Isolation : Purification via HCl salt precipitation.
    Critical Parameters : Catalyst stability, solvent polarity, and reaction time. Yields vary from 50–98% depending on substituent positions and reaction conditions .

Q. How is the structure of (3-Chlorophenyl)(2-methoxyphenyl)methanamine characterized?

  • Methodological Answer : Use multi-spectral analysis :
  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., methoxy singlet at δ 3.8 ppm, aromatic protons at δ 6.8–7.5 ppm) .
  • IR : Peaks at 3300–3500 cm1^{-1} (N–H stretch) and 1250 cm1^{-1} (C–O–C stretch) .
  • Mass Spectrometry : Confirm molecular ion ([M+H]+^+) and fragmentation patterns.

Q. What preliminary biological activities have been reported for structurally related compounds?

  • Methodological Answer : Analogs exhibit:
  • Antimicrobial activity : Against Gram-positive bacteria (MIC: 2–8 µg/mL) .
  • Enzyme inhibition : Binding to cytochrome P450 (IC50_{50}: 1.5 µM) and monoamine oxidases .
  • Anticancer potential : Apoptosis induction in HeLa cells (EC50_{50}: 12 µM) .
    Assay Conditions : Use standardized protocols (e.g., broth microdilution for antimicrobial tests) .

Advanced Research Questions

Q. How can researchers optimize synthesis yields for (3-Chlorophenyl)(2-methoxyphenyl)methanamine?

  • Methodological Answer : Variables to test :
ParameterOptimal RangeImpact on Yield
Catalyst loading2–5 mol%Higher loading increases rate but risks side reactions
SolventToluene > THFPolar aprotic solvents improve amide solubility
Temperature80–100°CLower temps reduce decomposition
Strategy : Use a Design of Experiments (DoE) approach to balance variables.

Q. How to resolve contradictions in reported biological activity data for analogs?

  • Methodological Answer : Common sources of discrepancies:
  • Purity : HPLC-grade compounds (>95%) reduce false positives .
  • Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. resazurin) .
    Case Study : A 2025 study found 2-methoxy analogs showed 10× higher activity than 3-methoxy derivatives due to steric effects .

Q. What structure-activity relationship (SAR) insights guide substituent modification?

  • Methodological Answer : Key findings from analogs:
Substituent ModificationBiological ImpactReference
3-Chloro vs. 4-Chloro 3-Cl enhances lipophilicity and receptor binding [[23]]

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